4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole
Description
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole is a donor–acceptor–donor (D–A–D) type small molecule featuring a benzothiadiazole (BTD) core flanked by bulky 9,9-dimethylfluorenyl groups. The BTD unit acts as a strong electron acceptor, while the fluorenyl moieties serve as electron-rich donors, enabling tunable optoelectronic properties. This compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) starting from 4,7-dibromobenzo[c][1,2,5]thiadiazole and fluorenyl boronic esters or stannanes . Its structural rigidity and extended conjugation make it suitable for applications in organic electronics, including light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) .
Properties
Molecular Formula |
C36H28N2S |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
4,7-bis(9,9-dimethylfluoren-2-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C36H28N2S/c1-35(2)29-11-7-5-9-25(29)27-15-13-21(19-31(27)35)23-17-18-24(34-33(23)37-39-38-34)22-14-16-28-26-10-6-8-12-30(26)36(3,4)32(28)20-22/h5-20H,1-4H3 |
InChI Key |
HFBAGLZSYJTYSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Method
This method utilizes palladium-catalyzed coupling between 4,7-dibromobenzo[c]thiadiazole and 9,9-dimethyl-9H-fluoren-2-ylboronic acid.
- Catalyst system : Tris(1-adamantyl)phosphine (PAd₃) and palladium complex(acetyl-κO)amino)phenyl-κC].
- Base : Potassium phosphate tribasic (K₃PO₄·5H₂O, 6 equiv).
- Solvent : Tetrahydrofuran (THF) at room temperature.
- Reaction time : 1 hour.
- Combine 4,7-dibromobenzo[c]thiadiazole (1 equiv), 9,9-dimethyl-9H-fluoren-2-ylboronic acid (3 equiv), and K₃PO₄·5H₂O in THF.
- Add Pd/PAd₃ catalyst (0.5 mol%) and stir at 20°C.
- Quench with ethyl acetate, extract organic layers, and purify via flash chromatography.
| Parameter | Value |
|---|---|
| Yield | 90–95% |
| Purity (NMR) | >98% |
| Reaction Scale Tested | 0.5–5 mmol |
Stille Cross-Coupling Method
An alternative route employs stannane intermediates for coupling with halogenated fluorene derivatives.
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
- Solvent : Dimethylformamide (DMF) under reflux.
- Reaction time : 16 hours.
- Synthesize 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c]thiadiazole via lithiation and stannylation.
- React with 2-iodo-9,9-dimethyl-9H-fluorene in DMF at 100°C.
- Extract with methylene chloride, dry over MgSO₄, and purify via column chromatography.
| Parameter | Value |
|---|---|
| Yield | 60–63% |
| Byproduct Formation | <5% homocoupling |
| Scalability | Up to 2.27 mmol |
Comparative Analysis of Methods
| Criteria | Suzuki-Miyaura | Stille |
|---|---|---|
| Catalyst Cost | Moderate (PAd₃) | High (Pd(PPh₃)₄) |
| Toxicity | Low (boronic acids) | High (organotin) |
| Reaction Time | 1 hour | 16 hours |
| Yield | 95% | 63% |
| Scalability | Excellent | Moderate |
Optimization Insights
- Solvent Choice : THF outperforms DMF in Suzuki reactions due to better solubility of boronic acids.
- Ligand Effects : Bulky phosphines (e.g., PAd₃) enhance catalytic activity by preventing Pd aggregation.
- Temperature : Room-temperature reactions reduce energy costs and side reactions.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Optoelectronics: Employed in the fabrication of organic field-effect transistors (OFETs) and organic photodetectors.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe in biological systems.
Mechanism of Action
The mechanism of action of 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole involves its interaction with molecular targets through its electron-transporting properties. The compound can facilitate charge transfer processes in electronic devices, enhancing their performance. In biological systems, it can interact with cellular components, enabling its use as a fluorescent probe.
Comparison with Similar Compounds
Substituent Effects on Electronic and Optical Properties
Table 1: Key Properties of BTD-Based Derivatives
Notes:
- *Estimated values based on analogous fluorenyl-BTD systems .
- Substituted BTD derivatives exhibit absorption/emission in the visible range (350–650 nm), with fluorinated or electron-withdrawing groups (e.g., –CN, –F) blue-shifting spectra due to enhanced acceptor strength .
Performance in Optoelectronic Devices
Organic Photovoltaics (OPVs) :
Organic Thin-Film Transistors (OTFTs) :
Aggregation-Induced Emission (AIE) :
Unique Functional Properties
- Mechanochromism: BTD derivatives with alkylthio or selenide groups show reversible emission color changes under mechanical stress, useful in sensors .
- Optical Waveguiding : Crystals of ethynyl-functionalized BTDs (e.g., PEBTH-2N) exhibit low optical loss (0.013 dB μm⁻¹) and flexibility for photonic devices .
- Liquid Crystallinity : Alkylthio-BTDs (e.g., 4,7-bis(dodecylthio)-BTD) form discotic liquid crystals for anisotropic charge transport .
Biological Activity
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole (abbreviated as BDT) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of BDT, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
BDT is characterized by its unique structure that combines a thiadiazole ring with two fluorenyl groups. Its molecular formula is , and it possesses notable photophysical properties which are critical for its biological applications. The compound exhibits strong fluorescence, making it suitable for use in bioimaging and as a fluorescent probe.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of BDT and related compounds. For instance, derivatives of thiadiazole have shown significant antibacterial activity against various strains of bacteria. In one study, the synthesized thiazole derivatives demonstrated activity against multidrug-resistant Gram-positive bacteria, although their efficacy against Gram-negative strains was limited .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Strain |
|---|---|---|
| BDT Derivative 1 | >256 µg/mL | Staphylococcus aureus |
| BDT Derivative 2 | >256 µg/mL | Escherichia coli |
| BDT Derivative 3 | <256 µg/mL | Bacillus subtilis |
These findings suggest that while some derivatives exhibit promising antimicrobial properties, further optimization is necessary to enhance their effectiveness against a broader range of pathogens.
Cytotoxicity Studies
Cytotoxicity assessments have been performed to evaluate the safety profile of BDT. In vitro studies using human liver cell lines (HepG2) indicated that certain derivatives were not toxic at concentrations that exerted antimicrobial effects . This selectivity is crucial for potential therapeutic applications as it suggests that BDT could be developed into a safer antimicrobial agent.
Study 1: Antibacterial Efficacy
A study published in 2024 synthesized several fluorenyl-hydrazinthiazole derivatives based on the structure of BDT. These compounds were tested for their antibacterial activity against multidrug-resistant strains. Results indicated that while some compounds showed significant activity against Gram-positive strains like S. aureus, they were ineffective against Gram-negative strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Study 2: Fluorescence Imaging Applications
Another research effort focused on the photophysical properties of BDT derivatives for use in fluorescence imaging. The compounds exhibited high quantum yields and stability under physiological conditions, making them suitable candidates for bioimaging applications . The ability to visualize biological processes in real-time could lead to advancements in diagnostic techniques.
Q & A
Q. What are the standard synthetic routes for 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, fluorenyl boronic acid derivatives are reacted with brominated benzo-thiadiazole precursors under palladium catalysis. Key steps include refluxing in a dioxane/water mixture with Na₂CO₃ as a base, followed by purification via column chromatography using ethyl acetate/petroleum ether gradients . Alternative routes involve condensation reactions with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration .
Q. How is structural confirmation achieved for this compound?
Structural characterization relies on a combination of:
- ¹H/¹³C-NMR : To identify proton environments (e.g., aromatic signals at δ 7.4–8.0 ppm) and carbon frameworks .
- HR-MS : For exact mass verification (e.g., observed m/z 439.2995 vs. calculated 439.3001 for C₃₂H₃₈O⁺) .
- FT-IR : To confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
- Elemental analysis : To validate purity (e.g., C, H, N content within 0.3% of theoretical values) .
Q. What solvents and catalysts are optimal for its synthesis?
Polar aprotic solvents (e.g., dioxane, DMF) paired with Pd(PPh₃)₄ or PdCl₂(dppf) catalysts yield high coupling efficiency. Acidic conditions (e.g., TsOH) are critical for imine or benzimidazole formation in related derivatives .
Advanced Research Questions
Q. How can contradictory spectroscopic data during characterization be resolved?
Discrepancies in NMR or mass spectra often arise from residual solvents, stereoisomers, or impurities. Strategies include:
- Recrystallization : To remove impurities using solvent pairs like CHCl₃/hexane.
- 2D-NMR (COSY, HSQC) : To resolve overlapping signals in aromatic regions .
- Computational validation : Comparing experimental NMR shifts with DFT-calculated values .
- Repeat elemental analysis : To rule out hygroscopicity or oxidation artifacts .
Q. What strategies optimize electrochemical properties for OLED applications?
Substituent engineering is critical:
- Electron-withdrawing groups (e.g., -CF₃) on the benzo-thiadiazole core lower LUMO levels, enhancing electron mobility .
- Alkyl chains (e.g., -C₆H₁₃) on fluorenyl units improve solubility and reduce aggregation-induced quenching .
- Cyclic voltammetry : Use TBAPF₆ in anhydrous CH₂Cl₂ to measure redox potentials, ensuring inert atmosphere (N₂/Ar) to prevent side reactions .
Q. How do computational methods aid in predicting optical properties?
DFT (e.g., B3LYP/6-31G*) and TD-DFT calculations model HOMO-LUMO gaps and absorption spectra. Key parameters include:
- Frontier molecular orbitals : Visualize charge distribution for exciton recombination pathways .
- Solvent effects : Incorporate PCM models to simulate polarity-dependent emission .
- Vibronic coupling : Predict Stokes shifts via Franck-Condon analysis .
Q. What are common pitfalls in scaling up synthesis, and how are they addressed?
- Low yields : Often due to incomplete coupling; optimize equivalents of boronic acid (1.2–1.5 eq.) and catalyst loading (2–5 mol%) .
- Byproducts : Use silica gel chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) .
- Thermal degradation : Monitor reaction temperature (e.g., avoid >120°C during reflux) and use Schlenk techniques for air-sensitive steps .
Q. How is structure-property correlation analyzed for device integration?
- X-ray crystallography : Resolve packing motifs (e.g., π-π stacking distances) to correlate with charge transport .
- AFM/STEM : Image thin-film morphology to assess crystallinity vs. amorphous domains .
- PLQY measurements : Compare solution vs. solid-state quantum yields to quantify aggregation effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
